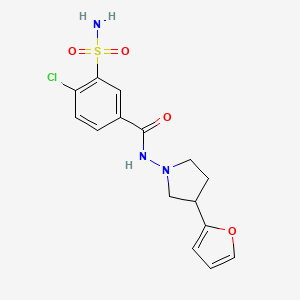
Dichloro(methylenedi-pi-cyclopentadienyl)titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(methylenedi-pi-cyclopentadienyl)titanium: is an organometallic compound with the molecular formula C11H10Cl2Ti and a molar mass of 260.9701 g/mol . This compound is part of the broader class of metallocenes, which are characterized by the presence of cyclopentadienyl ligands bound to a metal center. The unique structure of this compound makes it an interesting subject of study in organometallic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dichloro(methylenedi-pi-cyclopentadienyl)titanium typically involves the reaction of titanium tetrachloride with methylenedi-pi-cyclopentadienyl ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium complex. The process can be summarized as follows:
TiCl4+2C5H5CH2→(C5H5CH2)2TiCl2+2HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Dichloro(methylenedi-pi-cyclopentadienyl)titanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium complexes.
Reduction: Reduction reactions can yield lower oxidation state titanium species.
Substitution: Ligand substitution reactions are common, where the chlorine atoms can be replaced by other ligands such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide complexes, while substitution reactions can produce a variety of organotitanium compounds.
Applications De Recherche Scientifique
Chemistry: Dichloro(methylenedi-pi-cyclopentadienyl)titanium is used as a catalyst in various organic synthesis reactions, including polymerization and C-C bond formation .
Biology and Medicine: Research has explored the potential of this compound in medicinal chemistry, particularly in the development of anticancer agents .
Industry: In industrial applications, this compound is utilized in the production of high-performance materials and as a catalyst in chemical manufacturing processes .
Mécanisme D'action
The mechanism by which dichloro(methylenedi-pi-cyclopentadienyl)titanium exerts its effects involves the coordination of the titanium center to various substrates. The cyclopentadienyl ligands stabilize the titanium center, allowing it to participate in catalytic cycles. The molecular targets and pathways involved include interactions with organic molecules to facilitate bond formation and cleavage .
Comparaison Avec Des Composés Similaires
Titanocene Dichloride: Another well-known organotitanium compound with similar catalytic properties.
Zirconocene Dichloride: A zirconium analog with comparable reactivity and applications.
Uniqueness: Dichloro(methylenedi-pi-cyclopentadienyl)titanium is unique due to its specific ligand structure, which imparts distinct reactivity and stability compared to other metallocenes .
Propriétés
Numéro CAS |
31833-02-0 |
|---|---|
Formule moléculaire |
C11H10Cl2Ti |
Poids moléculaire |
260.97 g/mol |
Nom IUPAC |
2-(cyclopenta-1,4-dien-1-ylmethyl)cyclopenta-1,3-diene;titanium(4+);dichloride |
InChI |
InChI=1S/C11H10.2ClH.Ti/c1-2-6-10(5-1)9-11-7-3-4-8-11;;;/h1-8H,9H2;2*1H;/q-2;;;+4/p-2 |
Clé InChI |
SPHAWISVTOSZNE-UHFFFAOYSA-L |
SMILES canonique |
[CH-]1C=CC(=C1)CC2=C[CH-]C=C2.[Cl-].[Cl-].[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


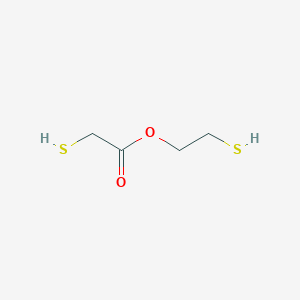
![4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14680042.png)


![Methyl 3-[(E)-phenyldiazenyl]but-2-enoate](/img/structure/B14680069.png)

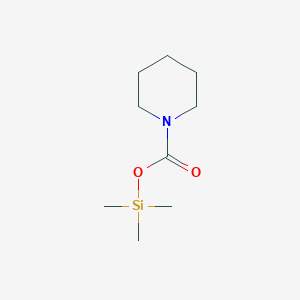
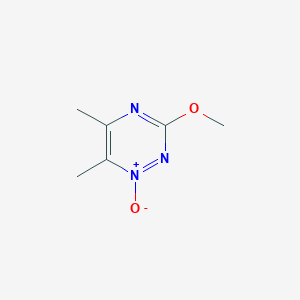



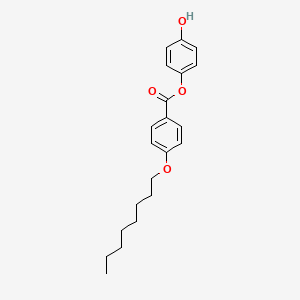
![Ethanol, 2,2'-[(3-methylphenyl)imino]bis-, dibenzoate (ester)](/img/structure/B14680123.png)
